N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide

Lipophilicity Medicinal Chemistry ADME Prediction

N-(2-Methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide (CAS 801226-58-4, PubChem CID is a synthetic, non-commercial small molecule featuring a benzamide core substituted with a 2-methoxyphenyl group and a pyrimidin-2-ylsulfanylmethyl moiety. Its molecular formula is C19H17N3O2S with a molecular weight of 351.4 g/mol.

Molecular Formula C19H17N3O2S
Molecular Weight 351.42
CAS No. 801226-58-4
Cat. No. B2976541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide
CAS801226-58-4
Molecular FormulaC19H17N3O2S
Molecular Weight351.42
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3
InChIInChI=1S/C19H17N3O2S/c1-24-17-6-3-2-5-16(17)22-18(23)15-9-7-14(8-10-15)13-25-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,23)
InChIKeyMMECRCKHHDKMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide (CAS 801226-58-4): Physicochemical Profile for Research Sourcing


N-(2-Methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide (CAS 801226-58-4, PubChem CID 1096064) is a synthetic, non-commercial small molecule featuring a benzamide core substituted with a 2-methoxyphenyl group and a pyrimidin-2-ylsulfanylmethyl moiety [1]. Its molecular formula is C19H17N3O2S with a molecular weight of 351.4 g/mol. The compound contains one hydrogen bond donor, five hydrogen bond acceptors, and exhibits a computed XLogP3-AA of 3.3 and a topological polar surface area (TPSA) of 89.4 Ų, placing it within drug-like chemical space [1]. This compound has been registered in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000764849, indicating its availability as a screening probe for high-throughput biology [1].

Why Generic Substitution Fails for N-(2-Methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide (801226-58-4)


In the absence of target-specific activity data, selection of this compound over close structural analogs cannot be justified on the basis of demonstrated biological superiority. However, the specific combination of the ortho-methoxy substitution on the anilide ring, the para-pyrimidinylthiomethyl benzamide core, and the resulting intramolecular hydrogen-bonding capacity differentiates this scaffold from common analogs with alternative substitution patterns (e.g., N-phenyl, N-4-methoxyphenyl, or N-3-CF3-phenyl variants). These structural features influence ligand conformation, electronic distribution, and metabolic soft spots in ways that are not preserved across generic substitutions [1][2]. Chemical sourcing records indicate that closely related compounds such as CAS 823834-27-1 (4-(pyrimidin-2-ylsulfanylmethyl)-N-(3-trifluoromethylphenyl)benzamide) are listed as separate catalog items, confirming that vendors and researchers treat these as non-interchangeable entities for structure–activity relationship (SAR) exploration [2].

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide (801226-58-4)


Lipophilicity (XLogP3) as a Differentiator from Des-Methoxy and Halogenated Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 3.3, directly measured from the PubChem computed property dataset [1]. Removing the ortho-methoxy group (hypothetical N-phenyl-4-(pyrimidin-2-ylsulfanylmethyl)benzamide) would reduce the XLogP3 contribution of the methoxy fragment by approximately 0.5–0.7 log units based on fragment-based clogP contributions, while replacing the methoxy with a trifluoromethyl group (as in CAS 823834-27-1) would increase XLogP3 by approximately 0.8–1.2 log units. This establishes a quantifiable lipophilicity rank ordering that directly affects passive permeability, plasma protein binding, and metabolic clearance predictions.

Lipophilicity Medicinal Chemistry ADME Prediction

Hydrogen Bond Acceptor Count as a Selectivity and Solubility Determinant

The target compound possesses five hydrogen bond acceptors (HBA = 5) and one hydrogen bond donor (HBD = 1), as computed by PubChem [1]. The pyrimidine ring contributes two nitrogen acceptors, the amide carbonyl one acceptor, the methoxy oxygen one acceptor, and the thioether sulfur, while not a classical H-bond acceptor, provides additional polar surface. Compared to a hypothetical N-phenyl analog (HBA = 4), the additional methoxy oxygen acceptor increases total HBA capacity by 25%, which can directly impact aqueous solubility (predicted from general solubility equation models) and binding to targets that require specific H-bond acceptor pharmacophore features.

Hydrogen Bonding Drug Design Solubility

Rotatable Bond Count and Conformational Flexibility Compared to Stiff Analogs

The target compound has six rotatable bonds, as computed and confirmed by PubChem [1]. This arises from the combination of the benzamide linkage, the methylene bridge of the pyrimidinylthiomethyl group, and the methoxy torsional degree of freedom. In contrast, compounds in the N-[(E)-1-(aryl)ethylideneamino]-4-(pyrimidin-2-ylsulfanylmethyl)benzamide series (e.g., the 3-methoxy-4-phenylmethoxyphenyl analog cataloged in PubChem under the same scaffold) introduce an additional imine double bond and extended aryl substituents, increasing the rotatable bond count well beyond six. This higher flexibility in extended analogs increases conformational entropy penalty upon binding, potentially reducing binding affinity unless offset by specific interactions.

Conformational Flexibility Ligand Efficiency Entropy

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability

The computed TPSA for the target compound is 89.4 Ų [1]. The pyrimidine ring (two nitrogen atoms), the amide group (carbonyl oxygen and NH), and the methoxy oxygen collectively contribute to this polar surface. The threshold for significant oral absorption is generally accepted as TPSA < 140 Ų, and for blood-brain barrier penetration, TPSA < 90 Ų is preferred. At 89.4 Ų, this compound sits precisely at the BBB-penetration threshold, whereas a hypothetical carboxylic acid analog (replacing the benzamide with a benzoic acid) would increase TPSA beyond 100 Ų, reducing passive CNS penetration probability.

TPSA Membrane Permeability Blood-Brain Barrier

MLSMR Repository Inclusion Confirms Screening-Ready Availability Over Non-Registered Analogs

The compound carries the MLSMR identifier MLS000764849 [1], confirming it was deposited into the NIH Molecular Libraries Small Molecule Repository for high-throughput screening (HTS) distribution. This registration implies that a physical sample exists, has met minimum purity and identity standards, and is available through established distribution channels. Many closely related analogs identified by structural search lack this MLSMR registration, making them harder to source with validated quality for HTS campaigns.

MLSMR High-Throughput Screening Provenance

Absence of Demonstrated Biological Activity: A Critical Caveat for Procurement Decisions

Despite exhaustive searching of primary research papers, patents, PubChem BioAssay, BindingDB, ChEMBL, and vendor technical datasheets, no quantitative bioactivity data (IC50, EC50, Ki, % inhibition at defined concentration, target engagement, or cellular activity) was retrieved for this specific compound [1]. This represents a critical evidence gap. Any closely related analog that has reported target-specific activity—even at modest potency—will be prioritized for procurement over this compound until primary screening data are generated. This compound should be selected only when the specific substitution pattern is structurally required for a defined SAR hypothesis, and not when demonstrated potency is a procurement criterion.

Data Gap Bioactivity Selection Risk

Research Application Scenarios for N-(2-Methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide (801226-58-4)


Structure–Activity Relationship (SAR) Exploration of the N-Aryl Substituent in Pyrimidine-Benzamide Scaffolds

This compound is suitable as a matrix point in SAR studies where the ortho-methoxy substituent is systematically varied against N-phenyl, N-4-methoxyphenyl, N-2-chlorophenyl, and N-3-CF3-phenyl analogs. The quantifiable lipophilicity difference (XLogP3 = 3.3 vs. estimated 2.6–2.8 for des-methoxy) and altered HBA capacity (5 vs. 4) allow correlation of physicochemical property changes with any emergent biological activity [1]. Selection is justified when the ortho-methoxy substitution provides a unique conformational bias (intramolecular H-bonding between methoxy oxygen and amide NH) hypothesized to improve on-target binding relative to unsubstituted or para-substituted analogs.

Screening Library Diversification for Kinase or Epigenetic Target Panels

The pyrimidine ring and benzamide core are privileged substructures in kinase inhibitor design (e.g., imatinib, nilotinib) and histone deacetylase/epigenetic inhibitor scaffolds (e.g., entinostat, MS-275). With TPSA = 89.4 Ų and XLogP3 = 3.3, the compound falls within acceptable property space for kinase ATP-binding pocket engagement and CNS permeability [1]. The MLSMR registration (MLS000764849) confirms it can be sourced for HTS screening without custom synthesis [1]. Inclusion in a diversity set for kinase or epigenetic bromodomain screening is warranted when structural novelty is prioritized over pre-existing activity data.

Computational Docking and Pharmacophore Modeling Input

The well-defined 3D conformer (available via PubChem) combined with six rotatable bonds, five HBA, and one HBD makes this compound an appropriate input for molecular docking and pharmacophore model generation [1]. Its intermediate flexibility and polar surface area allow sampling of multiple binding poses without excessive computational cost. When building pharmacophore hypotheses for targets with known pyrimidine-binding or benzamide-binding pockets, this scaffold can serve as a computational probe to test key interaction requirements (e.g., hinge-binding at the pyrimidine nitrogens, hydrophobic packing of the methoxyphenyl group) before synthesizing more complex analogs.

Building Block for Parallel Synthesis of Focused Libraries

The compound's structure—with a free amide NH, a thioether linkage, and an unfunctionalized pyrimidine ring—provides multiple synthetic handles for diversification (e.g., amide N-alkylation, sulfur oxidation to sulfoxide/sulfone, or pyrimidine functionalization). Unlike many commercial benzamide building blocks that lack the pyrimidine-sulfide-methyl linker, this compound enables rapid generation of focused libraries around a less-explored chemotype. The TPSA of 89.4 Ų ensures that derivatives are likely to remain within drug-like property space even after modest functional group additions [1].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.